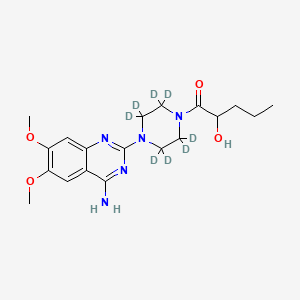

Terazosin iMpurity J-d8

Description

Significance of Impurity Profiling in Pharmaceutical Development and Quality Control

Impurity profiling is the systematic process of identifying and quantifying the various impurities present in a drug substance or finished pharmaceutical product. globalpharmatek.comveeprho.com These unwanted chemicals can originate from several sources, including the manufacturing process, raw materials, degradation of the API, or storage conditions. veeprho.com The presence of impurities, even in minute quantities, can significantly impact the safety and effectiveness of a medication. veeprho.com Some impurities may be toxic, mutagenic, or carcinogenic, posing direct risks to patient health. biomedres.us

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, including those from the International Council for Harmonisation (ICH), that mandate thorough impurity profiling for new drug applications. globalpharmatek.compharmaffiliates.com This rigorous analysis is essential for ensuring the quality, stability, and batch-to-batch consistency of pharmaceutical products. globalpharmatek.com Furthermore, impurity profiling plays a crucial role in the optimization of synthetic routes and manufacturing processes to minimize the formation of undesirable byproducts. globalpharmatek.com

Overview of Terazosin and its Associated Impurities

Terazosin is an alpha-1 adrenergic receptor antagonist utilized for the management of symptoms associated with benign prostatic hyperplasia (BPH) and hypertension. veeprho.comresearchgate.net By relaxing smooth muscle in the bladder neck, prostate, and blood vessels, it facilitates improved urine flow and a reduction in blood pressure. veeprho.com The synthesis of Terazosin is a multi-step process that can lead to the formation of various process-related impurities and degradation products. veeprho.com

The European Pharmacopoeia (Ph. Eur.) specifies several impurities for Terazosin, including Impurity A, B, C, E, J, K, L, M, N, and O. molnar-institute.com The control of these impurities is critical to ensure the quality and safety of Terazosin-containing medications. Analytical methods, such as high-performance liquid chromatography (HPLC), are employed to separate and quantify these impurities. molnar-institute.comnih.gov The development of efficient and robust analytical methods is an ongoing area of research, with newer methods aiming to reduce analysis time and improve the separation of all known impurities. nih.govresearchgate.net

Rationale for Dedicated Research on Terazosin Impurity J-d8

The rationale for dedicated research into a compound like "this compound" would be rooted in its potential use as an internal standard for the highly accurate quantification of Terazosin Impurity J itself. In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), a deuterated internal standard is considered the gold standard. scioninstruments.comaptochem.com This is because it shares nearly identical chemical and physical properties with the non-deuterated analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. aptochem.comtexilajournal.com

By adding a known amount of the deuterated standard to a sample, any variations during sample preparation and analysis that might affect the analyte will also affect the standard in the same way. clearsynth.comkcasbio.com This allows for precise correction of these variations, leading to more accurate and reliable quantification of the impurity. The "d8" designation indicates the presence of eight deuterium (B1214612) atoms, providing a sufficient mass difference for distinction from the native impurity in a mass spectrometer. simsonpharma.comsynzeal.com Therefore, the synthesis and characterization of this compound would be a significant step towards developing more robust and validated analytical methods for the quality control of Terazosin.

Detailed Research Findings on Terazosin Impurity J

Terazosin Impurity J is a known related substance of Terazosin. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-[(2RS)-2-hydroxypentanoyl]piperazine | synzeal.comalentris.org |

| CAS Number | 152551-75-2 | simsonpharma.comsynzeal.comalentris.orgkmpharma.in |

| Molecular Formula | C₁₉H₂₇N₅O₄ | simsonpharma.comsynzeal.comalentris.orgkmpharma.in |

| Molecular Weight | 389.45 g/mol | simsonpharma.com |

The Role of Deuterated Standards in Analysis

As previously mentioned, deuterated standards are crucial for accurate analytical measurements. While information on "this compound" is not available, "Terazosin-d8" is a recognized compound used as an internal standard in the analysis of the active pharmaceutical ingredient, Terazosin.

| Property | Value | Source(s) |

| Chemical Name | (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)(tetrahydrofuran-2-yl)methanone | synzeal.comkmpharma.in |

| CAS Number | 1006718-20-2 | simsonpharma.comsynzeal.comaxios-research.com |

| Molecular Formula | C₁₉H₁₇D₈N₅O₄ | simsonpharma.comaxios-research.com |

| Molecular Weight | 395.49 g/mol | axios-research.com |

The use of a deuterated internal standard like Terazosin-d8 helps to compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of quantitative analytical methods. clearsynth.comkcasbio.com

Structure

3D Structure

Properties

Molecular Formula |

C19H27N5O4 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-2-hydroxypentan-1-one |

InChI |

InChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22)/i6D2,7D2,8D2,9D2 |

InChI Key |

WHIHPZQGQNXDKE-COMRDEPKSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C(CCC)O)([2H])[2H])[2H] |

Canonical SMILES |

CCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |

Origin of Product |

United States |

Advanced Analytical Methodologies for Terazosin Impurity J D8

Development of Chromatographic Separation Techniques

The accurate quantification and control of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. For Terazosin, the presence of related substances, including deuterated analogs like Terazosin Impurity J-d8, necessitates the development of highly selective and robust analytical methods. Chromatographic techniques, particularly liquid chromatography, form the cornerstone of these analytical strategies, enabling the separation and quantification of the main component from its impurities.

High Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds and their impurities. researchgate.net Its application to Terazosin and its related substances has been the subject of extensive method development to achieve optimal separation and sensitivity. researchgate.netresearchgate.net The European Pharmacopoeia (Ph. Eur.) has historically utilized a method for Terazosin impurity profiling that required two separate chromatographic separations, leading to a lengthy analysis time of around 90 minutes. researchgate.net Modern method development aims to significantly reduce this analysis time while improving separation efficiency. researchgate.net

The choice of stationary phase is a critical parameter in HPLC method development, as it governs the primary interactions that lead to separation. For the analysis of Terazosin and its impurities, reversed-phase columns are commonly employed.

C18 (Octadecylsilane) Columns: C18 columns are a conventional choice for reversed-phase chromatography and have been used in methods for Terazosin. researchgate.netresearchgate.net One method utilized an Agilent Zorbax C18 column (250 mm x 4.6 mm, 5 µm) for the analysis of Terazosin. researchgate.net However, standard C18 phases can present challenges, particularly with polar impurities that may exhibit insufficient retention even with highly aqueous mobile phases. researchgate.net

Pentafluorophenyl (PFP) Columns: To overcome the retention issues observed with C18 columns, alternative stationary phases have been investigated. A Pentafluorophenyl (PFP) stationary phase has proven to be a successful alternative for Terazosin impurity profiling. researchgate.net This type of column offers different selectivity compared to C18, allowing for the adequate retention and separation of all specified impurities, including those that are poorly retained on C18 phases. researchgate.net This approach enabled the development of a single, more efficient method to replace the older two-method system. researchgate.net

| Stationary Phase | Advantages for Terazosin Impurity Analysis | Disadvantages/Challenges |

| C18 (Octadecylsilane) | Widely available and commonly used in reversed-phase methods. researchgate.netresearchgate.net | Insufficient retention for some polar impurities of Terazosin. researchgate.net |

| Pentafluorophenyl (PFP) | Provides alternative selectivity, enabling sufficient retention and separation of all specified impurities in a single run. researchgate.net | May require specific mobile phase conditions to achieve optimal performance. |

The mobile phase composition, including the organic modifier, aqueous component, and pH, is crucial for controlling the retention and selectivity of the separation. phenomenex.com

Organic Solvents: Mixtures of acetonitrile (B52724) and/or methanol (B129727) with water or an aqueous buffer are common. One validated HPLC method for Terazosin uses a mobile phase consisting of water, acetonitrile, methanol, glacial acetic acid, and diethylamine (B46881). researchgate.net Another method employs a simpler mixture of an acetate (B1210297) buffer and acetonitrile. researchgate.net

pH Control: The pH of the mobile phase is a critical factor, especially for ionizable compounds like Terazosin and its impurities. Adjusting the pH can alter the ionization state of the analytes, thereby affecting their retention on the stationary phase. For instance, a method utilizing a PFP column used perchloric acid to maintain a low pH, which was found to be appropriate for the detection and quantification of all impurities. researchgate.net Another developed method used an acetate buffer adjusted to pH 6.0. researchgate.net

| Parameter | Example Condition 1 | Example Condition 2 | Rationale for Optimization |

| Organic Modifier | Acetonitrile/Methanol researchgate.net | Acetonitrile researchgate.net | Adjusts solvent strength to control elution time. |

| Aqueous Phase | Water with glacial acetic acid and diethylamine researchgate.net | Acetate Buffer researchgate.net | Provides the polar component of the mobile phase. |

| pH | Low pH with Perchloric Acid researchgate.net | pH 6.0 researchgate.net | Controls the ionization state of analytes to optimize retention and peak shape. |

For complex samples containing multiple impurities with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. Gradient elution, where the mobile phase composition is changed over the course of the analysis, offers a powerful solution. By gradually increasing the proportion of the organic solvent, later-eluting, more retained components can be eluted faster, resulting in sharper peaks and reduced analysis times. The optimization of gradient steepness and duration is a key aspect of method development, often aided by retention modeling software. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Advancements

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which allows for significantly faster and more efficient separations compared to traditional HPLC. rsc.org The application of UHPLC can dramatically shorten analysis times for Terazosin impurity profiling, reducing run times to just a few minutes. researchgate.net This increase in throughput is highly beneficial in process development and quality control environments. rsc.org The principles of stationary and mobile phase selection developed for HPLC are directly applicable to UHPLC, with methods often being transferred between the platforms to achieve gains in speed and resolution. rsc.org

Alternative Chromatographic Approaches (e.g., Ion-Pair Chromatography, Supercritical Fluid Chromatography)

While reversed-phase HPLC and UHPLC are the primary workhorses for impurity analysis, certain separation challenges may require alternative approaches.

Ion-Pair Chromatography (IPC): Before the development of methods using PFP columns, ion-pair chromatography was a necessary technique to analyze certain Terazosin impurities. researchgate.net These impurities were not sufficiently retained under standard reversed-phase conditions. researchgate.net IPC involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It has emerged as a robust and reliable technique for pharmaceutical analysis, including the determination of impurities. nih.gov Modern SFC has demonstrated good reproducibility across different instrument platforms, making it a viable alternative to liquid chromatography for certain applications. nih.gov Its unique selectivity can offer advantages for separating compounds that are difficult to resolve by HPLC.

Spectroscopic and Spectrometric Characterization of this compound

The definitive identification and quantification of pharmaceutical impurities such as this compound rely on a combination of advanced spectroscopic and spectrometric techniques. These methods provide unambiguous structural information and the sensitivity required to detect and measure trace-level compounds.

Mass Spectrometry (MS) Applications in Structure Elucidation and Quantification

Mass spectrometry is a cornerstone in the analysis of pharmaceutical impurities due to its high sensitivity and ability to provide precise mass information, which is crucial for determining elemental composition and elucidating molecular structures.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial identification of unknown or novel impurities. cymitquimica.com Unlike nominal mass instruments, HRMS analyzers (such as Orbitrap or Time-of-Flight, TOF) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm), which allows for the determination of a unique elemental formula. cymitquimica.com

For this compound, HRMS would be the primary tool to confirm its elemental composition. The non-deuterated "Terazosin EP Impurity J" has a molecular formula of C₁₉H₂₇N₅O₄. allmpus.compharmaceresearch.com Assuming the eight deuterium (B1214612) atoms replace hydrogens on the piperazine (B1678402) ring, similar to the stable-labeled internal standard Terazosin-d8, the expected molecular formula for the deuterated impurity would be C₁₉H₁₉D₈N₅O₄.

HRMS analysis would verify this composition by comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. This technique provides a high degree of confidence in the impurity's identity, distinguishing it from other potential isobaric species.

Table 1: Illustrative HRMS Data for this compound

| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |

|---|

Note: The data in this table is illustrative and based on theoretical calculations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for both the quantification and structural confirmation of impurities. nih.gov The chromatographic separation resolves the impurity from the active pharmaceutical ingredient (API) and other related substances, while the tandem mass spectrometer provides structural information through controlled fragmentation. americanpharmaceuticalreview.com

In a typical LC-MS/MS experiment, the precursor ion corresponding to this compound ([M+H]⁺ at m/z ≈ 398.3) would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions yield a fragmentation pattern that is characteristic of the molecule's structure. Analysis of this pattern helps to confirm the core structure and locate the site of deuteration. For instance, fragmentation of the piperazine ring would produce product ions with an 8-dalton mass shift compared to the non-deuterated analogue, confirming the location of the deuterium labels. A known fragmentation of Terazosin involves the loss of the piperazine tetrahydrofuran (B95107) ketone side chain, and a similar cleavage would be expected for Impurity J. analyticachemie.in

Table 2: Hypothetical Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 398.3 | 290.2 | C₅H₈O₂ | Loss of the 2-hydroxypentanoyl group |

Note: The data in this table is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive confirmation of the precise molecular structure, including the stereochemistry and the exact position of isotopic labels. For a novel impurity standard, full characterization using ¹H NMR, ¹³C NMR, and 2D NMR techniques (like COSY and HSQC) is often required.

In the case of this compound, ¹H NMR would be particularly informative. The absence of proton signals in the region corresponding to the piperazine ring protons (typically around 3.0-4.0 ppm) would confirm the location of the eight deuterium atoms. Concurrently, ¹³C NMR would show the corresponding carbon signals, but they might appear as multiplets with lower intensity due to C-D coupling. This combination of data provides unambiguous proof of the deuteration site, complementing the findings from mass spectrometry.

Ultraviolet-Visible (UV-Vis) Detection Optimization in Chromatographic Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is the most common mode of detection in High-Performance Liquid Chromatography (HPLC) systems used for pharmaceutical analysis. axios-research.com The selection of an appropriate detection wavelength is critical for achieving the required sensitivity and linearity for impurity quantification.

The UV-Vis absorption profile of Terazosin and its impurities is dominated by the 4-amino-6,7-dimethoxyquinazoline chromophore. Deuteration of the piperazine ring is not expected to significantly alter the UV spectrum. Therefore, the optimal wavelength for detecting this compound would be virtually identical to that of the parent drug and the non-deuterated Impurity J. Published methods for Terazosin often utilize wavelengths between 220 nm and 254 nm. pharmatutor.org Method development would involve scanning the UV spectrum of the impurity to identify the wavelength of maximum absorbance (λ-max), ensuring optimal signal-to-noise ratio for accurate quantification.

Method Validation According to Regulatory Guidelines (ICH Q2(R1))

Any analytical method used for the quantitative determination of impurities must be validated to ensure it is suitable for its intended purpose. europa.eu The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for performing this validation. ich.org A quantitative method for this compound would be validated for the parameters outlined below.

Table 3: Validation Parameters for an Impurity Quantification Method as per ICH Q2(R1)

| Validation Characteristic | Description and Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradants). fda.gov | The impurity peak should be well-resolved from other peaks (Resolution > 2). Peak purity analysis should show no co-elution. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically from the reporting threshold to 120% of the specification limit for the impurity. |

| Accuracy | The closeness of test results to the true value. Assessed by analyzing samples spiked with known amounts of the impurity. ich.org | Recovery should be within 80-120% of the true value for impurities at low concentrations. |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu | Relative Standard Deviation (RSD) should typically be <10% for impurities. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaceresearch.com | Signal-to-noise ratio should be approximately 10:1. The RSD at this concentration should meet precision criteria. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio is typically 3:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature). | The results should remain within the established precision criteria under varied conditions. |

Validation would involve a series of experiments designed to challenge the method and demonstrate its reliability. For example, specificity would be proven by analyzing a placebo, the API, and spiked samples to ensure no interference with the impurity peak. Accuracy would be confirmed by calculating the percent recovery of the impurity from a spiked matrix. All validation data would be documented to prove the method is fit for purpose in a regulated quality control environment.

Application of Stable Isotope Labeled Standards (this compound)

Advantages of Isotope Dilution Mass Spectrometry for Impurity J-d8 Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. wikipedia.orgnih.gov In the context of pharmaceutical quality control, IDMS is exceptionally valuable for the precise measurement of process impurities and related substances. The quantification of Terazosin Impurity J is a critical step in ensuring the purity of the active pharmaceutical ingredient (API). This is accomplished using its stable, isotope-labeled analogue, this compound, as an internal standard. veeprho.comaxios-research.com This deuterated standard is not an impurity itself, but a sophisticated analytical tool that enables robust and reliable quantification of the actual Impurity J. synzeal.comtandfonline.com The core advantages of employing IDMS with this compound are rooted in its ability to overcome common sources of analytical error.

Mitigation of Matrix Effects In complex sample matrices, such as those derived from pharmaceutical formulations or biological samples, other co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source. clearsynth.comacs.org This phenomenon, known as matrix effect, can cause either ion suppression or enhancement, leading to inaccurate quantification. nih.gov Because a deuterated internal standard like this compound is chemically identical to the analyte (Terazosin Impurity J), it experiences the exact same matrix effects. texilajournal.com Any suppression or enhancement of the signal affects both the analyte and the internal standard proportionally. acs.org Consequently, the ratio of the analyte signal to the internal standard signal remains constant, effectively nullifying the impact of the matrix and ensuring accurate measurement. clearsynth.com

Correction for Sample Preparation Variability The process of preparing a sample for analysis, from extraction to concentration, can introduce variability and potential loss of the analyte. texilajournal.com When a known quantity of this compound is added to the sample at the very beginning of the workflow, it undergoes the same physical and chemical processes as the non-labeled Impurity J. Any analyte lost during extraction, handling, or injection into the analytical instrument is accompanied by a proportional loss of the deuterated internal standard. acs.orgosti.gov This co-processing ensures that the final measured ratio between the analyte and the standard is unaffected by variations in sample recovery, a significant advantage that leads to higher precision and reproducibility. lcms.cz

Enhanced Accuracy and Precision IDMS is classified as a definitive method of the highest metrological standing because it relies on the measurement of isotope ratios rather than signal intensities. wikipedia.org This fundamental difference makes it inherently more accurate than other methods. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, compensates for most measurement errors that could arise from instrumental drift or variations in ionization efficiency. texilajournal.com This leads to exceptional precision, with the ability to decrease the uncertainty of measurement results significantly, often to less than 1%. wikipedia.org

The table below illustrates the improved performance of IDMS compared to a conventional external standard method for the quantification of Terazosin Impurity J in two different sample matrices.

| Analytical Method | Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| External Standard | Simple Solvent | 5.0 | 4.95 | 99.0 | 4.5 |

| External Standard | Complex Formulation Matrix | 5.0 | 4.15 | 83.0 | 14.8 |

| IDMS with J-d8 | Simple Solvent | 5.0 | 5.01 | 100.2 | 1.8 |

| IDMS with J-d8 | Complex Formulation Matrix | 5.0 | 4.98 | 99.6 | 2.1 |

As the data demonstrates, the external standard method suffers from poor recovery and high variability in the complex matrix due to uncompensated matrix effects. In contrast, the IDMS method using this compound provides consistently high recovery and low relative standard deviation, showcasing its superior accuracy and robustness irrespective of the sample complexity.

High Specificity Mass spectrometry is a highly specific detection technique, capable of distinguishing between molecules based on their mass-to-charge ratio. sterlingpharmasolutions.com By using a deuterated internal standard, the analyte (Terazosin Impurity J) and the standard (this compound) can be differentiated by the mass spectrometer, despite having identical chemical properties and chromatographic retention times. This high selectivity minimizes the risk of interference from other structurally similar compounds that may be present in the sample, further contributing to the reliability of the quantitative results. almacgroup.com

Synthetic Strategies for Terazosin Impurity J D8 As a Reference Standard

Design and Execution of Targeted Synthesis Routes

The synthesis of Terazosin Impurity J-d8 is typically approached through a convergent strategy, which involves the preparation of key intermediates followed by their coupling to form the final molecule. A common and effective route involves the synthesis of a deuterated piperazine-containing quinazoline (B50416) core, which is then acylated with a suitable side chain. This building block approach provides excellent control over the location and extent of deuterium (B1214612) incorporation.

A plausible and targeted synthetic route is outlined below:

Synthesis of the Deuterated Quinazoline-Piperazine Core: The synthesis begins by coupling piperazine-d8 with a pre-functionalized quinazoline. The key intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline, is reacted with piperazine-d8 in a nucleophilic aromatic substitution reaction. This method efficiently constructs the core structure of the molecule while incorporating the isotopic label at a specific site. prepchem.comnih.gov

Preparation of the Acylating Agent: The side chain, 2-hydroxypentanoic acid, is activated for the subsequent coupling reaction. This is commonly achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (2-hydroxypentanoyl chloride). pharmaffiliates.com This conversion is typically performed using reagents like thionyl chloride or oxalyl chloride.

Coupling and Final Product Formation: The deuterated quinazoline-piperazine intermediate is then acylated with the activated 2-hydroxypentanoyl derivative. This amide bond formation is usually carried out in an aprotic solvent in the presence of a base to neutralize the HCl generated during the reaction, yielding the final product, this compound. wikipedia.org

| Step | Reaction Type | Starting Materials | Key Reagent/Conditions | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | 2-chloro-4-amino-6,7-dimethoxyquinazoline, Piperazine-d8 | Isoamyl alcohol, Reflux | 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine-d8 |

| 2 | Acyl Chloride Formation | 2-Hydroxypentanoic acid | Thionyl Chloride (SOCl₂) | 2-Hydroxypentanoyl chloride |

| 3 | Amide Coupling | 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine-d8, 2-Hydroxypentanoyl chloride | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) | This compound |

Purification Methodologies for High Purity Standards (e.g., Column Chromatography)

Achieving the high degree of purity (>99.5%) required for a reference standard necessitates robust purification techniques following the synthesis. The primary method employed for compounds like this compound is column chromatography, often supplemented by recrystallization.

Initial Work-up: Following the coupling reaction, a standard aqueous work-up is performed. This involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base to remove inorganic salts and highly polar or non-polar impurities.

Column Chromatography: Due to the polar and basic nature of the quinazoline and piperazine (B1678402) moieties, reversed-phase column chromatography is particularly effective.

Stationary Phase: A C18-functionalized silica (B1680970) gel is the most common choice, offering good retention and selectivity for this class of compounds.

Mobile Phase: A gradient elution system is typically used, starting with a high percentage of aqueous solvent and gradually increasing the organic component. Common mobile phases include mixtures of water and acetonitrile (B52724) or water and methanol (B129727). To ensure sharp, symmetrical peaks for the amine-containing analyte, a modifier is often added to the mobile phase. biotage.com Small amounts of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or a buffer (e.g., 10 mM ammonium (B1175870) acetate) can suppress the ionization of free silanol (B1196071) groups on the stationary phase and ensure consistent protonation of the analyte. biotage.com

Detection: The fractions are monitored using UV detection, typically at a wavelength where the quinazoline chromophore has a strong absorbance (e.g., ~254 nm).

Final Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure. A final purification step, such as recrystallization from a suitable solvent system (e.g., ethanol/water) or lyophilization, may be performed to obtain the final product as a well-defined, crystalline solid free of residual solvents.

| Purification Step | Purpose | Typical Parameters |

| Aqueous Work-up | Removal of inorganic salts and bulk impurities | Extraction with Dichloromethane/Water |

| Column Chromatography | High-resolution separation from side products and starting materials | Column: C18 silica gelMobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid |

| Solvent Removal | Isolation of the purified compound | Rotary evaporation under reduced pressure |

| Recrystallization/Lyophilization | Removal of residual solvents and obtaining a crystalline solid | Ethanol/Water system or freeze-drying from an aqueous solution |

Deuteration Techniques for Specific Isotopic Labeling of Impurity J

The strategic incorporation of deuterium atoms is fundamental to the synthesis of this compound. The choice of deuteration method dictates the position and efficiency of isotopic labeling.

Synthesis from Deuterated Building Blocks: The most precise and widely used method is the incorporation of a pre-labeled starting material into the synthesis. usask.canih.gov For this compound, using commercially available piperazine-d8 is the preferred strategy. This ensures that all eight deuterium atoms are located specifically on the piperazine ring, providing a clean and well-defined mass shift for mass spectrometric analysis. This approach avoids the potential for isotopic scrambling and results in high isotopic enrichment. The synthesis of deuterated piperazines can be accomplished by methods such as the reduction of 1-methylpiperazine-3,5-dione with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). usask.ca

Late-Stage Hydrogen-Deuterium Exchange (HDE): An alternative, though often less specific, approach is late-stage HDE on the final, non-deuterated Impurity J molecule. This involves exchanging C-H bonds for C-D bonds using a deuterium source and a catalyst.

Deuterium Source: Heavy water (D₂O) is a common, inexpensive deuterium source. nih.gov Deuterium gas (D₂) can also be used, often requiring specialized pressure equipment. google.comtandfonline.com

Catalysis: Heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on alumina (B75360) are frequently used to facilitate the exchange on aromatic and heterocyclic systems. nih.govnih.gov HDE reactions can be promoted under thermal or microwave conditions. nih.gov For Terazosin Impurity J, the protons on the quinazoline ring and potentially the α-protons on the pentanoyl side chain could be susceptible to exchange under specific catalytic conditions. However, achieving selective deuteration only on the piperazine ring via this method would be challenging.

Use of Deuterated Reagents: Deuterium can also be introduced at various stages of the synthesis using deuterated reagents. For instance, if the synthesis plan involved the reduction of a carbonyl or imine, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be employed. nih.gov Similarly, deuterated carboxylic acids can be synthesized and used as building blocks. nih.govchemrxiv.orgacs.org This approach offers high selectivity but requires a synthetic route that incorporates a step amenable to such a reagent.

| Deuteration Technique | Description | Selectivity | Application to Impurity J |

| Deuterated Building Block | Synthesis using a pre-labeled starting material (e.g., piperazine-d8). | High (labeling at a predefined position). | Preferred Method: Ensures specific labeling on the piperazine ring. |

| Hydrogen-Deuterium Exchange (HDE) | Post-synthetic exchange of H for D using a catalyst and D₂O or D₂ gas. | Variable; can lead to scrambling across multiple positions. | Alternative method; may be used for general labeling but lacks specificity for the piperazine ring. |

| Deuterated Reducing Agents | Use of reagents like LiAlD₄ or NaBD₄ to introduce deuterium during a reduction step. | High (labeling at the site of reduction). | Applicable if the synthesis involves reduction of a precursor to form the piperazine ring or another part of the molecule. |

Regulatory Science and Quality by Design Qbd in Terazosin Impurity Control

Compliance with Pharmacopeial Standards for Impurity Profiling (e.g., European Pharmacopoeia, United States Pharmacopeia)

Pharmacopeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) establish the official standards for drug substances and products, including limits for specified impurities. Terazosin EP Impurity J is a specified impurity in the European Pharmacopoeia, meaning it must be monitored and controlled within the limits defined in the Terazosin monograph. synzeal.compharmaceresearch.comcleanchemlab.comallmpus.com

Compliance with these standards requires robust and validated analytical methods capable of accurately profiling impurities. The Ph. Eur. monograph for Terazosin has historically included a complex, time-consuming liquid chromatography (LC) method for impurity analysis. nih.gov Research has been directed at modernizing these methods to improve efficiency and performance. A notable study focused on developing a new LC method to reduce analysis time from over 90 minutes to under 20 minutes while still achieving adequate separation of all specified impurities, including Impurity J. nih.gov This was achieved by using alternative stationary phases, such as a pentafluoro-phenyl (PFP) phase, which provided better retention for challenging compounds. nih.gov

In the context of such advanced analytical methods, particularly those coupled with mass spectrometry, Terazosin Impurity J-d8 plays a vital role. As a deuterated internal standard, it is chemically almost identical to the target impurity but has a different mass. tandfonline.comlcms.cz Its use compensates for variability during sample preparation and analysis, leading to more accurate and precise quantification of Terazosin Impurity J, thereby ensuring that the manufacturing process complies with the stringent limits set by the pharmacopeias. clearsynth.com

Adherence to ICH Guidelines for Impurities (Q3A, Q3B)

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceuticals. ICH Q3A(R2) applies to impurities in new drug substances, while ICH Q3B(R2) covers impurities (specifically degradation products) in new drug products. ich.orgresearchgate.net These guidelines establish a scientific, risk-based framework for setting acceptance criteria.

The core of the ICH guidelines is the establishment of thresholds for reporting, identification, and qualification of impurities based on the Maximum Daily Dose (MDD) of the drug. ich.orgpda.org For Terazosin, the MDD can be up to 20 mg per day. drugs.commims.comhealthline.com Based on this MDD, the ICH Q3A/B thresholds for impurities can be determined.

Table 1: ICH Q3A/B Impurity Thresholds for Terazosin (MDD ≤ 2 g/day )

| Threshold | Limit (% of API) | Calculated Daily Intake |

|---|---|---|

| Reporting | 0.05% | 10 µg |

| Identification | 0.10% | 20 µg |

| Qualification | 0.15% | 30 µg |

API: Active Pharmaceutical Ingredient. Calculations based on a 20 mg Maximum Daily Dose.

These thresholds dictate the regulatory expectations:

Reporting Threshold : Any impurity above this level must be reported in regulatory submissions.

Identification Threshold : Any impurity exceeding this level requires structural identification.

Qualification Threshold : Impurities present above this level must be qualified, meaning data must be generated to establish their biological safety.

To adhere to these guidelines, manufacturers must employ highly accurate and validated analytical methods. The use of this compound as an internal standard is a key component of a strategy to meet these requirements, ensuring that the levels of Impurity J are measured with the necessary precision to be correctly reported and assessed against the identification and qualification thresholds. tandfonline.comclearsynth.com

Implementation of Analytical Quality by Design (AQbD) Principles for Impurity J-d8 Methods

Analytical Quality by Design (AQbD) is a systematic, proactive approach to developing analytical methods. It begins with predefined objectives and emphasizes understanding the method variables and managing risk to ensure the method is robust and fit for its intended purpose throughout its lifecycle. ich.orgeuropa.eunih.govafricanjournalofbiomedicalresearch.com Developing a method for quantifying Terazosin Impurity J using its deuterated analogue is an ideal application for AQbD principles.

Risk Assessment and Critical Method Attributes (CMA) Identification

The first step in AQbD is to define the Analytical Target Profile (ATP), which outlines the goals for the method's performance, such as the required accuracy, precision, and sensitivity for quantifying Impurity J. Following this, a risk assessment is performed to identify all potential variables that could impact the method's performance. americanpharmaceuticalreview.comeuropa.eu

Tools like an Ishikawa (fishbone) diagram can be used to brainstorm potential sources of variability. For an HPLC or UPLC method, these variables are numerous. Those that are found to have a high risk of impacting the method's Critical Quality Attributes (CQAs)—such as resolution, peak shape, and accuracy—are designated as Critical Method Attributes (CMAs) or Critical Method Parameters (CMPs). africanjournalofbiomedicalresearch.com

Table 2: Example Risk Assessment for an HPLC Method for Terazosin Impurity J

| Method Parameter | Potential Risk to Method Performance | Criticality |

|---|---|---|

| Mobile Phase pH | High: Can affect peak shape, retention time, and selectivity of basic compounds like Terazosin and its impurities. | High (CMA) |

| Column Type/Stationary Phase | High: Directly impacts selectivity and resolution between the API, Impurity J, and other related substances. | High (CMA) |

| Gradient Slope | High: Affects the resolution of closely eluting peaks and total run time. | High (CMA) |

| Column Temperature | Medium: Can influence viscosity, retention times, and peak shape. | Medium |

| Flow Rate | Medium: Affects retention time, resolution, and system pressure. | Medium |

| Injection Volume | Low (with internal standard): Variability is compensated for by the internal standard (this compound). | Low |

The use of this compound as an internal standard is itself a risk mitigation strategy, specifically for variables related to sample injection and potential matrix effects. lcms.cz

Design Space Determination for Robust Analytical Performance

Once CMAs are identified, Design of Experiments (DoE) is employed to systematically study their effects and interactions. biopharminternational.comwaters.com Instead of changing one factor at a time, DoE allows for the simultaneous investigation of multiple parameters, providing a comprehensive understanding of the method's behavior.

The data from these experiments are used to create mathematical models that define the Method Operable Design Region (MODR), also known as the "design space." nih.govpharmtech.comresearchgate.net This is a multidimensional region within which variations in the CMAs have been shown to not significantly affect the method's performance. Operating within this validated design space provides high assurance of quality and allows for more flexibility in routine operations without requiring revalidation for minor adjustments. waters.com For the analysis of Terazosin Impurity J, the design space would ensure that resolution from the main Terazosin peak and other impurities is consistently achieved, guaranteeing robust and reliable quantification.

Impurity Control Strategies in Pharmaceutical Manufacturing

A comprehensive impurity control strategy is a cornerstone of modern pharmaceutical manufacturing and is built upon the principles of QbD. veeprho.compharmaguru.coregistech.com The strategy for controlling an impurity like Terazosin Impurity J involves a multi-faceted approach that integrates process understanding with advanced analytical oversight.

Key elements of an effective control strategy include:

Process Understanding and Control : Identifying the origin of Impurity J (e.g., as a byproduct of the API synthesis or a degradation product) allows for the implementation of process controls to minimize its formation. veeprho.com This could involve optimizing reaction conditions, purification steps, or storage conditions.

Raw Material Control : Ensuring the quality of starting materials and reagents is crucial to prevent the introduction of substances that could lead to the formation of Impurity J. pharmaguru.co

Specification Setting : Establishing scientifically justified acceptance criteria (specifications) for Impurity J in the drug substance and final product. These limits are based on pharmacopeial requirements and ICH qualification thresholds. aquigenbio.com

Robust Analytical Methods : The implementation of a validated, robust analytical method, developed using AQbD principles, is essential for monitoring the level of Impurity J. freyrsolutions.com The use of high-purity reference standards, such as Terazosin Impurity J for identification and its deuterated analogue this compound for accurate quantification, is a critical component of this analytical procedure. pharmaffiliates.com

By integrating these elements, manufacturers can ensure that the level of Terazosin Impurity J is consistently controlled, guaranteeing the quality, safety, and efficacy of the final drug product.

Table of Compounds

| Compound Name | Type | Role/Significance |

|---|---|---|

| Terazosin | Active Pharmaceutical Ingredient (API) | The intended drug substance. |

| Terazosin Impurity J | Specified Impurity | A related substance identified in the European Pharmacopoeia that must be controlled. |

| This compound | Labeled Internal Standard | A deuterated analogue used for the accurate quantification of Terazosin Impurity J in analytical testing. |

Computational Chemistry and in Silico Approaches for Terazosin Impurity J D8

Molecular Modeling for Mechanistic Insights into Impurity Formation

Detailed molecular modeling studies specifically focused on Terazosin Impurity J-d8 are not extensively documented in publicly available scientific literature. However, computational approaches are instrumental in understanding the formation of related pharmaceutical impurities. For a deuterated impurity like this compound, molecular modeling could provide valuable insights into the kinetic isotope effect, where the presence of deuterium (B1214612) atoms alters reaction rates. By simulating the reaction coordinates for the formation of both the deuterated and non-deuterated Impurity J, density functional theory (DFT) calculations could elucidate the transition state energies. A higher energy barrier for the formation of the deuterated species would suggest a slower reaction rate, potentially explaining lower prevalence of this impurity under certain synthetic conditions. Such models would typically involve calculating the vibrational frequencies of the reactants and transition states to determine zero-point energies, which are crucial for accurately predicting isotope effects.

Prediction of Spectroscopic Properties to Aid Structural Elucidation

In silico methods are powerful tools for predicting the spectroscopic properties of novel or uncharacterized compounds like this compound, thereby aiding in their structural elucidation. Time-dependent density functional theory (TD-DFT) can be employed to predict the ultraviolet-visible (UV-Vis) spectrum, which arises from electronic transitions within the molecule. The calculated maximum absorption wavelengths (λmax) can then be compared with experimental data for confirmation.

For nuclear magnetic resonance (NMR) spectroscopy, Gauge-Including Atomic Orbital (GIAO) is a common quantum chemical method used to predict ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would be particularly useful in assigning signals in regions of the spectrum that are complicated by the presence of the deuterated piperazine (B1678402) ring. The predicted shifts provide a theoretical benchmark to compare against experimentally obtained spectra.

Similarly, computational methods can predict infrared (IR) spectra by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. For this compound, specific vibrational modes involving the deuterium atoms would be expected to shift to lower frequencies compared to the non-deuterated analogue, a predictable effect that can serve as a diagnostic marker for successful deuteration.

| Spectroscopic Technique | Computational Method | Predicted Data for this compound |

|---|---|---|

| UV-Vis Spectroscopy | Time-Dependent Density Functional Theory (TD-DFT) | Maximum Absorption Wavelengths (λmax) |

| Nuclear Magnetic Resonance (NMR) | Gauge-Including Atomic Orbital (GIAO) | ¹H and ¹³C Chemical Shifts |

| Infrared (IR) Spectroscopy | Vibrational Frequency Calculations | Vibrational Frequencies (cm⁻¹) |

Reaction Pathway Modeling for Impurity Formation

Modeling the reaction pathway for the formation of Terazosin Impurity J is crucial for understanding how its deuterated counterpart, this compound, might arise. The formation of Impurity J, identified as 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-[(2RS)-2-hydroxypentanoyl] piperazine, likely occurs as a side reaction during the synthesis of Terazosin. allmpus.comalentris.org Computational modeling can be used to explore potential pathways, such as the incomplete reduction of a precursor or a side reaction involving a reactive intermediate.

For this compound, the incorporation of deuterium would likely happen if a deuterated source is used in the synthesis process, for instance, a deuterated solvent or reagent. Reaction pathway modeling could investigate the energetics of various potential deuteration steps. By calculating the free energy profile of the reaction, researchers can identify the most thermodynamically and kinetically favorable pathway for the formation of the impurity. This can help in optimizing reaction conditions to minimize the formation of not only Impurity J but also its deuterated analogue. These computational models can also explore the stability of potential intermediates, providing a more complete picture of the reaction mechanism.

Challenges and Future Perspectives in Terazosin Impurity J D8 Research

Challenges in Trace-Level Impurity Quantification and Characterization

The detection and characterization of impurities at very low concentrations present significant analytical hurdles. synthinkchemicals.com For a deuterated standard like Terazosin Impurity J-d8, these challenges are multifaceted, encompassing both the standard itself and the impurities it helps to quantify.

Key challenges include:

Low Concentration Levels: Impurities often exist at parts per million (ppm) or even parts per billion (ppb) levels, demanding analytical methods with exceptional sensitivity and a low limit of detection. synthinkchemicals.comnih.gov

Structural Complexity and Isotopic Purity: The synthesis of isotopically labeled compounds can be complex. musechem.com A primary challenge is ensuring the high isotopic purity of this compound and confirming the absence of its non-labeled analogue, which could otherwise lead to inaccurate quantification of the target impurity.

Matrix Effects: The active pharmaceutical ingredient (API) and various excipients in a drug formulation create a complex matrix. This matrix can interfere with the analytical signal of the impurity, either suppressing or enhancing it, which complicates accurate measurement. synthinkchemicals.comsepscience.com

Co-elution: In chromatographic techniques, an impurity peak may overlap with the peak of the API or another impurity, making separate quantification difficult. synthinkchemicals.com This requires the development of highly selective and robust analytical methods to achieve proper separation.

Lack of Reference Standards: While this compound serves as a standard, characterizing unknown degradation products or process impurities often suffers from the absence of certified reference materials, making their identification and quantification a complex process. synthinkchemicals.com

Table 1: Summary of Key Challenges in Trace-Level Impurity Analysis

| Challenge | Description | Relevance to this compound |

|---|---|---|

| Sensitivity Requirements | Impurities are often present at ppm/ppb levels, requiring highly sensitive analytical instrumentation. synthinkchemicals.com | Accurate quantification of trace levels of Terazosin Impurity J relies on methods sensitive enough to distinguish it from the background noise of the sample matrix. |

| Isotopic Purity | Ensuring the labeled standard is not contaminated with its non-labeled counterpart. | Contamination of the J-d8 standard with non-labeled Impurity J would lead to an overestimation of the impurity in the actual sample. |

| Matrix Interference | The drug product's formulation can suppress or enhance the analytical signal, affecting accuracy. sepscience.com | Excipients in a Terazosin formulation could affect the ionization efficiency of the target impurity in mass spectrometry, a risk mitigated by using the co-eluting J-d8 internal standard. |

| Chromatographic Co-elution | Impurity peaks may overlap with other components in the sample, hindering accurate measurement. synthinkchemicals.com | Developing a chromatographic method that baseline-separates Terazosin Impurity J from the main Terazosin API and other potential impurities is crucial for accurate analysis. |

Advancements in Analytical Technologies for Enhanced Impurity Profiling

To overcome the challenges of trace-level analysis, significant advancements in analytical technology have been made. These technologies provide the sensitivity and specificity required for comprehensive impurity profiling in pharmaceuticals like Terazosin. biomedres.usbiomedres.us

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are the cornerstones of impurity analysis, offering high resolution to separate impurities from the API and each other. biomedres.uswisdomlib.org UPLC, with its use of smaller particles, provides faster and more efficient separations compared to traditional HPLC. biomedres.us

Mass Spectrometry (MS): When coupled with chromatography (LC-MS, GC-MS), mass spectrometry is a powerful tool for both quantifying and identifying impurities. veeprho.com High-resolution mass spectrometry (HRMS) can provide the exact mass of an impurity, which aids in determining its elemental composition and elucidating its structure. youtube.com This is vital for characterizing previously unknown degradation products or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the definitive structural elucidation of unknown impurities. synthinkchemicals.combiomedres.us Once an impurity is isolated, 1D and 2D NMR experiments can map out the complete chemical structure, including its stereochemistry.

Hyphenated Techniques: The combination of multiple analytical techniques, such as LC-NMR-MS, provides a wealth of information from a single analysis. veeprho.comnih.gov This integrated approach allows for the separation, preliminary identification (by MS), and detailed structural confirmation (by NMR) of impurities in complex mixtures. nih.gov

Table 2: Advanced Analytical Technologies for Impurity Profiling

| Technology | Principle | Application in Impurity Analysis |

|---|---|---|

| UPLC/HPLC | Differential partitioning of analytes between a mobile and stationary phase. biomedres.us | Separation of Terazosin Impurity J from the parent API and other related substances. |

| LC-MS / GC-MS | Combines the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry. wisdomlib.org | Detection and quantification of trace-level impurities; provides molecular weight information for identification. |

| HRMS | Measures mass-to-charge ratio with very high accuracy. | Allows for the determination of the elemental formula of an unknown impurity, facilitating its identification. |

| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms. synthinkchemicals.com | Unambiguous structure elucidation of isolated impurities, providing confirmation of their identity. |

Integration of Data for Comprehensive Impurity Understanding

A complete understanding of an impurity profile cannot be achieved with a single analytical technique. It requires the strategic integration of data from multiple orthogonal methods (methods based on different principles). chemass.si For instance, the retention time from an HPLC analysis provides initial evidence of an impurity's presence. This is then combined with UV-Vis spectroscopic data for preliminary characterization. Finally, mass spectrometry data confirms the molecular weight, and NMR data elucidates the precise structure. veeprho.com

This integrated data approach is essential for:

Confirming Impurity Identity: Combining data from techniques like LC-MS and NMR provides a high degree of confidence in the structural assignment of an unknown impurity. nih.gov

Understanding Degradation Pathways: By identifying impurities that form under specific stress conditions (e.g., heat, light, humidity), a comprehensive picture of the drug's degradation pathway can be constructed.

Informing Process Development: Data on process-related impurities helps chemists refine the synthetic route of the drug substance to minimize or eliminate the formation of unwanted byproducts. webmakers.expert

Evolving Regulatory Landscape for Pharmaceutical Impurities

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products. aquigenbio.com This regulatory landscape is continuously evolving, driven by a deeper understanding of the potential risks impurities can pose. adragos-pharma.com

Key aspects of the regulatory framework include:

ICH Guidelines: The International Council for Harmonisation (ICH) provides globally recognized guidelines, such as ICH Q3A/B, which set thresholds for the reporting, identification, and qualification of impurities in new drug substances and products. nih.govnih.gov

Increased Scrutiny of Genotoxic Impurities: There is a growing focus on impurities that have the potential to damage DNA and cause cancer, even at trace levels. chemass.si Guidelines like ICH M7 establish a framework for assessing and controlling these high-risk impurities, often requiring much lower limits than for non-genotoxic impurities.

Harmonization of Standards: A major trend is the global harmonization of regulatory requirements to streamline the drug approval process across different markets. aquigenbio.comadragos-pharma.com This ensures that pharmaceutical companies adhere to a consistent and high standard of quality, regardless of where the product is manufactured or sold. These evolving standards necessitate the use of the advanced, highly sensitive analytical techniques discussed previously to ensure compliance and patient safety. gandlscientific.comnih.gov

Table 3: Key Regulatory Guidelines for Pharmaceutical Impurities

| Guideline | Issuing Body | Focus Area |

|---|---|---|

| ICH Q3A(R2) / Q3B(R2) | ICH | Sets thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. nih.gov |

| ICH M7(R1) | ICH | Assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. gandlscientific.com |

| FDA/EMA Nitrosamine Guidance | FDA / EMA | Addresses the specific risk of nitrosamine impurities, requiring rigorous risk assessments and control strategies. nih.govzamann-pharma.com |

Q & A

Q. What analytical techniques are recommended for structural elucidation of Terazosin Impurity J-d8, and how are they validated?

The impurity’s structure is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Key spectral data include:

- NMR : Two carbonyl groups at δ = 202.4 and 166.3 ppm (¹³C NMR), and OMe groups at δ = 56.3 and 55.9 ppm (2D-NOESY).

- MS : Low-resolution ESI-MS shows [M+H]⁺ at m/z 388.27, matching high-resolution HRMS (m/z 388.1977, C₁₉H₂₆O₄N₅). Fragmentation patterns (m/z 360.2 and 290.2) confirm side-chain cleavage. Validation involves independent synthesis of the impurity and comparison of spectral properties (IR, UV-Vis, NMR, MS) with the isolated compound .

Q. How can HPLC methods be optimized for quantifying this compound in drug formulations?

Use reverse-phase HPLC (RP-HPLC) with a C18 column and CH₃CN/H₂O mobile phase. Key parameters:

Q. What synthetic pathways are used to prepare this compound for reference standards?

The impurity is synthesized via:

- Step 1 : React 2-chloro-6,7-dimethoxyquinazolin-4-amine with piperazine to form intermediate 4.

- Step 2 : Couple intermediate 4 with 2-oxovaleric acid using HOBt/EDCl/TEA, yielding Impurity J-d8 (50% yield). Purity is confirmed by TLC, NMR, and MS, with residual solvents analyzed via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across cell lines?

- Experimental design : Test multiple human tumor cell lines (e.g., prostate, breast) and non-malignant fibroblasts using the Sulforhodamine B (SRB) assay .

- Data normalization : Express cytotoxicity as % viability relative to untreated controls.

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05). Non-cytotoxicity (IC₅₀ > 100 µM) in initial studies suggests batch-specific variability; repeat assays with impurities from different synthesis batches .

Q. What challenges arise in developing stability-indicating methods for this compound, and how are they addressed?

- Challenge 1 : Co-elution with matrix components. Solution : Use LC-MS/MS with MRM transitions (e.g., m/z 388 → 290) for specificity.

- Challenge 2 : Degradation under light/heat. Solution : Conduct forced degradation studies (acid/base/oxidative stress) to identify labile functional groups.

- Challenge 3 : Low impurity abundance (<0.1%). Solution : Enrich via semi-preparative HPLC (RP18 column, 10–90% CH₃CN gradient) .

Q. How should researchers design experiments to investigate the metabolic fate of this compound in vivo?

- In vitro models : Incubate impurity with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolites via LC-HRMS.

- Isotopic labeling : Use deuterated analogs (e.g., J-d8) to track metabolic pathways.

- Data interpretation : Compare fragmentation patterns with synthetic standards and apply software (e.g., Compound Discoverer) for metabolite prediction .

Methodological Guidelines

Q. What protocols ensure reproducibility in impurity isolation and characterization studies?

- Sample preparation : Extract impurities from ≥3 drug batches using accelerated solvent extraction (ASE) with ethanol/water (70:30).

- Instrument calibration : Validate NMR/MS systems with USP-grade reference standards.

- Data reporting : Include raw spectral data, integration parameters, and purity certificates in supplementary materials (per FAIR principles) .

Q. How can researchers critically evaluate conflicting data on the pharmacokinetic impact of this compound?

- Systematic review : Compare studies using PRISMA guidelines, focusing on assay sensitivity (e.g., LOD/LOQ) and model systems (e.g., rodents vs. primates).

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models (RevMan software).

- Bias assessment : Apply Cochrane Risk of Bias Tool to evaluate confounding factors (e.g., dosing regimens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.